(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroimidazolium core with two dimethoxyphenyl and two diphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method includes the condensation of 2,6-dimethoxybenzaldehyde with benzil in the presence of ammonium acetate, followed by cyclization to form the imidazolium core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: Known for its antidiabetic properties.
(2S,3R,4S,5S,6R)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol: Used in the study of glycosides and stilbenoids.
Uniqueness
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of phenyl and methoxy substituents, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C31H31BF4N2O4 |
---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
1,3-bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H31N2O4.BF4/c1-34-24-17-11-18-25(35-2)30(24)32-21-33(31-26(36-3)19-12-20-27(31)37-4)29(23-15-9-6-10-16-23)28(32)22-13-7-5-8-14-22;2-1(3,4)5/h5-21,28-29H,1-4H3;/q+1;-1 |
InChI Key |
XNZNCRBIMWALRS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=C(C(=CC=C1)OC)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5OC)OC |
Origin of Product |
United States |
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